![molecular formula C11H10N2O3 B1341393 N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 64384-94-7](/img/structure/B1341393.png)
N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation among others .Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide showcases distinctive structural features common in c-Met inhibitors, including a '5 atoms regulation' and a long chain that can act as a hydrogen bond donor or acceptor. A study detailed a rapid and high yield synthetic route for this compound, optimized through reduction and nucleophilic substitution reactions (Chu et al., 2021).
Biological Activities and Applications
Antimicrobial Activity:
- Various carboxamide derivatives, including those structurally related to N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide, have been evaluated for their antimicrobial properties against bacteria and fungi. For instance, a clubbed quinazolinone and 4-thiazolidinone structure demonstrated significant in vitro antibacterial and antifungal activities against a range of pathogens (Desai, Dodiya, & Shihora, 2011).
Antioxidant Activity:
- A derivative, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and its variants, exhibited potent antioxidant activity, with certain compounds even surpassing ascorbic acid in efficacy (Tumosienė et al., 2019).
Antitumor Activity:
- Another derivative, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and tested for its ability to inhibit the proliferation of various cancer cell lines, demonstrating significant potential in cancer treatment (Hao et al., 2017).
Acid Ceramidase Inhibition:
- In the context of lysosomal ceramide metabolism and associated biological processes, a class of substituted oxazol-2-one-3-carboxamides was designed and synthesized, with specific compounds showing promise as acid ceramidase inhibitors, potentially useful in the study of sphingolipid-mediated disorders (Caputo et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-10(16-13-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKYDNXYHUEWEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589282 |
Source
|
Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
CAS RN |
64384-94-7 |
Source
|
Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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